Fridamycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26O10 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1 |
InChI Key |
LKLNNJGYAYDANM-VRSSYPSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O |
Origin of Product |
United States |
Producing Organisms and Isolation Methodologies
General Isolation and Purification Methodologies
The isolation of Fridamycin A from microbial fermentation cultures is a meticulous, multi-stage process that leverages the compound's distinct physicochemical properties. The general strategy involves an initial extraction from the fermentation broth and/or mycelium, followed by a series of chromatographic steps of increasing resolving power to separate the target compound from a complex mixture of other metabolites.
Solvent Partitioning and Chromatographic Separations (e.g., LC/MS/UV-Guided Fractionation, HPLC)
The purification of this compound is fundamentally guided by its moderate polarity and its characteristic chromophore, which allows for effective tracking using UV-Vis spectroscopy. The process typically begins with the separation of the microbial biomass (mycelium) from the liquid culture medium (supernatant). Both phases are often processed, as the compound may be distributed between them.
An initial extraction is performed using organic solvents. The mycelial cake is typically extracted with a polar solvent such as acetone (B3395972) or methanol (B129727) to draw out intracellular metabolites. The culture filtrate, on the other hand, is subjected to liquid-liquid extraction with a water-immiscible solvent like ethyl acetate (B1210297) or n-butanol. The efficiency of this partitioning step is highly dependent on the pH of the aqueous phase, which is often adjusted to neutrality to ensure this compound is in its non-ionized form, thereby maximizing its solubility in the organic solvent.
The resulting crude organic extracts are then concentrated under reduced pressure and subjected to a cascade of chromatographic techniques. A common initial step is column chromatography over a normal-phase stationary phase like silica (B1680970) gel. Elution is performed with a solvent gradient of increasing polarity, for example, a chloroform-methanol system. Fractions are collected and monitored by Thin-Layer Chromatography (TLC), with spots corresponding to this compound being identified by their characteristic color and UV absorbance.
Fractions enriched with this compound are pooled and undergo further purification. Size-exclusion chromatography, often using Sephadex LH-20 with methanol as the eluent, is a highly effective subsequent step. This technique separates molecules based on their size, further removing impurities of significantly different molecular weights.
The final purification to obtain homogenous this compound is almost invariably achieved using High-Performance Liquid Chromatography (HPLC), typically in a preparative or semi-preparative mode. A reversed-phase column (e.g., C18) is employed, and elution is carried out with a mobile phase consisting of an acetonitrile-water or methanol-water mixture. This high-resolution separation is monitored by a UV detector set at the absorbance maxima of this compound's angucycline chromophore (e.g., ~275 nm and ~435 nm), allowing for the precise collection of the peak corresponding to the pure compound. In modern workflows, this fractionation can be guided by mass spectrometry (LC/MS) to specifically target the fraction containing the ion with the correct mass-to-charge ratio for this compound.
The tables below summarize the typical steps involved in the isolation and purification process based on published research findings.
Table 1: Summary of Initial Solvent Extraction Strategies for this compound This interactive table outlines the primary partitioning steps used to generate a crude extract containing this compound from fermentation cultures.
| Step | Source Material | Solvent System | Target Phase | Purpose |
| 1 | Mycelial Biomass | Acetone or Methanol | Organic Extract | Extraction of intracellular and cell-wall-bound metabolites. |
| 2 | Culture Filtrate (Supernatant) | Ethyl Acetate or n-Butanol | Organic Layer | Liquid-liquid extraction of extracellular metabolites. |
| 3 | Combined Extracts | N/A | Concentrated Crude Extract | Preparation of the crude mixture for chromatography. |
Table 2: Representative Chromatographic Purification Cascade for this compound This interactive table details a sequential chromatographic workflow for purifying this compound from a crude extract. The specific phases and eluents are based on established laboratory methods.
| Step No. | Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Detection/Guidance Method | Outcome |
| 1 | Adsorption Chromatography | Silica Gel 60 | Gradient: Chloroform → Chloroform/Methanol | TLC, UV Absorbance (~435 nm) | Partially purified, colored fractions containing this compound. |
| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Isocratic: Methanol | UV Absorbance | Removal of high and low molecular weight impurities. |
| 3 | Preparative HPLC | Reversed-Phase C18 | Isocratic: Acetonitrile/Water | UV Absorbance (~275 nm, ~435 nm) | Isolation of >95% pure this compound. |
Biosynthetic Pathways and Genetic Determinants of Fridamycin a
Characterization of the Type II Polyketide Synthase (PKS) System
The biosynthesis of Fridamycin A originates from a type II polyketide synthase (PKS) system. nih.govresearchgate.netnih.govdntb.gov.ua These PKS systems are large, multi-enzyme complexes responsible for producing the polycyclic aromatic backbones of many natural products, including antibiotics and anticancer agents. mdpi.commdpi.com In bacteria, type II PKSs catalyze iterative condensation reactions of simple acetate (B1210297) units to form a polyketide chain. researchgate.net
The core of a type II PKS system typically consists of:
Ketosynthase (KSα and KSβ): A heterodimer that catalyzes the condensation of acyl carrier protein (ACP)-bound malonate units. The chain length factor (KSβ) plays a crucial role in determining the length of the polyketide chain. researchgate.netresearchgate.net
Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain via a thioester bond. researchgate.net
The presence of type II PKS genes in a microbial genome is a strong indicator of its potential to produce polyketide-derived secondary metabolites. mdpi.com Strains such as Actinomadura sp. RB99 and Streptomyces sp. strain DSD011 have been identified as producers of this compound, and their genomes harbor the characteristic type II PKS gene clusters required for its synthesis. nih.govmdpi.com
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for this compound biosynthesis are organized into a contiguous region of DNA known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net The identification and analysis of these BGCs are fundamental to understanding the molecule's biogenesis.
Genomic screening of producer organisms is a common strategy to identify the genetic blueprints for natural products. nih.govvjs.ac.vn Strains are screened for the presence of key biosynthetic genes, particularly those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). mdpi.commdpi.comnih.gov For instance, analysis of Streptomyces sp. strain DSD011, a known producer of this compound and D, revealed the presence of both type II PKS and NRPS genes in its genome. mdpi.com Similarly, genome mining of Streptomyces sp. RO-S4, which produces a variety of fridamycin-like angucyclines, uncovered 19 putative BGCs, including a significant cluster linked to angucycline production. nih.govbiorxiv.orgnih.gov The presence of these gene clusters, while not a guarantee of expression, points to the latent capability of the organism to produce a diverse array of bioactive compounds. mdpi.com
Comparative genomics offers powerful insights into the function of BGCs by comparing them with known gene clusters. The BGC responsible for fridamycin production in Streptomyces sp. RO-S4 (designated Cluster 2) was found to share high similarity with several other angucycline BGCs. biorxiv.org
A synteny analysis, which compares the order of genes, revealed a close relationship between the RO-S4 cluster and the grincamycin (gcn) BGC from Streptomyces lusitanus SCSIO LR32 and a similar BGC from Streptomyces sp. CZN-748. biorxiv.org The latter is also known to produce a majority of fridamycin-like compounds. nih.govbiorxiv.orgnih.govresearchgate.net This high degree of similarity strongly suggests that this gene cluster is responsible for the synthesis of the fridamycin core structure in RO-S4. biorxiv.org
| Feature | Description | Source |
| Strain | Streptomyces sp. RO-S4 | nih.govbiorxiv.org |
| Genome Size | 7,497,846 bp | nih.govbiorxiv.orgnih.gov |
| G+C Content | 72.4% | nih.govbiorxiv.orgnih.gov |
| Identified BGCs | 19 | nih.govbiorxiv.orgnih.gov |
| Key BGC | Cluster 2 (Grincamycin-like) | biorxiv.org |
| BGC Similarity | 97% to grincamycin BGC | biorxiv.org |
A notable finding from the comparative analysis was the apparent absence of the gcnM open reading frame (ORF) in both the RO-S4 and CZN-748 strains when annotated using the PROKKA tool, although it was identified by antiSMASH. biorxiv.org This gene is present in the grincamycin BGC of S. lusitanus. biorxiv.org The absence or variation of such genes, which often encode tailoring enzymes, can explain the structural diversification observed in the final products, such as the ring-opening that leads to the characteristic fridamycin structure. biorxiv.orgnih.govresearchgate.net
Enzymatic Steps and Proposed Mechanisms in Fridamycin Biogenesis
The assembly of this compound is a stepwise process orchestrated by the enzymes encoded within the BGC. The process begins with the formation of a polyketide backbone, which is then folded and modified into the final complex structure.
The biosynthetic origin of all angucyclines, including this compound, is a decaketide backbone. mdpi.commdpi.com This linear 20-carbon chain is assembled by the type II PKS machinery from ten acetate units (derived from acetyl-CoA and malonyl-CoA). mdpi.com The minimal PKS enzymes—KSα, KSβ, and ACP—work iteratively to elongate the polyketide chain to its specific length before passing it on for further modifications. researchgate.net
Following the synthesis of the decaketide intermediate, a series of enzyme-catalyzed intramolecular cyclization and aromatization reactions occur. mdpi.com These ring closure events are critical for forming the characteristic angular, tetracyclic benz[a]anthracene scaffold that defines the angucycline class of molecules. mdpi.commdpi.comnih.govnih.gov The precise sequence of these cyclizations is directed by associated enzymes within the BGC, such as cyclases and aromatases, ensuring the correct stereochemistry and architecture of the polycyclic core before it undergoes further tailoring reactions to yield this compound.
Glycosylation Steps and Deoxy-Sugar Introduction
The biological activity and structural diversity of angucycline antibiotics, including this compound, are significantly influenced by their glycosylation patterns. researchgate.net The process involves the sequential attachment of deoxysaccharide units to the aglycone core, catalyzed by specific glycosyltransferases (GTs). nih.govmdpi.com These sugar moieties are crucial for the molecule's function. washington.edu
The biosynthesis of the sugar chains typically begins after the formation of the polyketide-derived aglycone. researchgate.net In closely related angucyclines like P-1894B and grincamycin, the glycosylation is a stepwise process orchestrated by a series of dedicated GT enzymes encoded within the biosynthetic gene cluster (BGC). mdpi.com Studies on urdamycin A, another related compound, have identified four distinct glycosyltransferases—one for the C-glycosidic bond and three for the O-glycosidic linkages—highlighting the "one GT, one sugar" principle often at play. nih.gov
The introduction of deoxysugars starts with primary metabolism, where D-glucose is converted into activated nucleotide sugars, typically dTDP-D-glucose. washington.edu A dTDP-D-glucose 4,6-dehydratase then catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose, a key intermediate for various deoxysugars. washington.edu Subsequent enzymatic reactions, including those catalyzed by ketoreductases and epimerases, generate the specific deoxysugars, such as D-olivose and L-rhodinose, commonly found in angucyclines. researchgate.netnih.gov
In the biosynthesis of analogues, the process is initiated by a C-glycosyltransferase that attaches the first sugar unit, typically D-olivose, to the C-9 position of the aglycone. mdpi.com Following this, O-glycosyltransferases act sequentially to elongate the sugar chains. For instance, one O-GT may attach an L-rhodinose-L-rhodinose disaccharide, while another O-GT assembles a similar chain onto the initial D-olivose unit. mdpi.com Gene inactivation studies have confirmed the specific roles of these GTs and the sequential nature of the glycosylation pathway. mdpi.com
Table 1: Key Glycosyltransferases in the Biosynthesis of Fridamycin Analogues
| Gene/Enzyme | Type | Function | Organism/Pathway Studied | Citation |
| GcnG3 | C-Glycosyltransferase (C-GT) | Catalyzes the transfer of a D-olivose unit to the C-9 position of the aglycone to form a C-glycosidic bond. | Streptomyces lusitanus SCSIO LR32 (Grincamycin pathway) | mdpi.com |
| GcnG1 | O-Glycosyltransferase (O-GT) | Attaches an L-rhodinose-(1→4)-L-rhodinose chain at the C-3 position of the aglycone. | Streptomyces lusitanus SCSIO LR32 (Grincamycin pathway) | mdpi.com |
| GcnG2 | O-Glycosyltransferase (O-GT) | Assembles an L-rhodinose-(1→4)-L-rhodinose chain onto the C-4 hydroxyl of the C-glycosidically linked D-olivose. | Streptomyces lusitanus SCSIO LR32 (Grincamycin pathway) | mdpi.com |
| UrdGT2 | C-Glycosyltransferase (C-GT) | Responsible for the attachment of D-olivose at the C-9 position of the benz[a]anthraquinone-derived aglycone. | Streptomyces fradiae Tü2717 (Urdamycin pathway) | nih.gov |
Hypothetical Pathways for Ring-Opening and Lactone Formation in Analogues
While many angucyclines possess a characteristic tetracyclic or pentacyclic benz[a]anthraquinone frame, a significant number of analogues, including those of this compound, feature a tricyclic aglycone with an opened C-ring. researchgate.netbiorxiv.org The precise enzymatic mechanism governing this ring-opening process remains to be fully elucidated; however, genomic and metabolomic studies have led to compelling hypotheses. biorxiv.org
The generation of these tricyclic structures, such as Fridamycin E, was initially thought to be a potential artifact of acidic conditions during extraction, but the isolation of these compounds under acid-free conditions, confirmed by the presence of acid-labile O-glycosidic bonds, strongly suggests a biosynthetic origin. mdpi.comnih.gov This points to the existence of specific enzymes capable of catalyzing the rearrangement of the tetracyclic core. mdpi.com
One leading hypothesis centers on the activity of specific enzymes within the angucycline BGC. biorxiv.org Comparative analysis of the BGC from a Streptomyces strain (RO-S4) that produces fridamycin-like compounds with opened rings suggests that the ring-opening and subsequent lactone formation may be linked to the uncoupled activity of homologues to the enzymes GcnE (a flavin-dependent monooxygenase/reductase) and GcnM (a cyclase/aromatase). biorxiv.org In a typical pathway, these enzymes would work in concert to form the final ring system. An uncoupling of their activities could lead to an alternative processing of the polyketide intermediate, resulting in the cleavage of the C-ring. biorxiv.org
Following the ring-opening event, some fridamycin analogues undergo further modification to form a lactone in the D-ring, a feature also observed in compounds like urdamycin L. biorxiv.org This lactonization is hypothesized to be a subsequent enzymatic step, possibly involving an oxidation and ring-closing cascade on the now-modified aglycone. biorxiv.org The presence of a grincamycin-like BGC in strains that produce a majority of these open-chain fridamycin analogues lends further support to a genetically determined pathway for these structural modifications. biorxiv.org
Table 2: Genes Implicated in Hypothetical Ring-Opening and Lactone Formation
| Gene Homologue | Putative Enzyme Class | Hypothesized Role | Basis of Hypothesis | Citation |
| GcnE Homologue | Flavin-dependent monooxygenase/reductase | Potentially involved in an oxidative step that precedes ring cleavage. | Comparative analysis of BGCs producing open-chain angucyclines. | biorxiv.org |
| GcnM Homologue | Cyclase/Aromatase | Its uncoupled activity with GcnE may lead to an alternative cyclization or intermediate processing, resulting in ring-opening. | Comparative analysis of BGCs from strains producing fridamycin-like compounds. | biorxiv.org |
| Unknown Oxidoreductase(s) | Oxidoreductase | May catalyze the necessary oxidation steps on the D-ring that lead to the formation of a lactone. | Observation of lactonized D-rings in fridamycin analogues like that in urdamycin L. | biorxiv.org |
Advanced Structural Elucidation Techniques for Fridamycin a and Congeners
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel compounds like Fridamycin A and its derivatives. researchgate.net Unlike low-resolution mass spectrometry, which provides the molecular weight to the nearest whole number, HRMS measures mass with exceptional accuracy, typically to several decimal places. libretexts.org This precision is critical for determining the exact molecular formula of a compound from a unique combination of masses. libretexts.orglibretexts.org
In the analysis of this compound, HRMS provides the high-accuracy mass measurement necessary to propose a molecular formula of C₂₅H₂₆O₁₀. nih.gov This is achieved by comparing the experimentally measured mass of the molecular ion to the calculated masses of potential elemental compositions. libretexts.org
The application of HRMS extends to the identification of various Fridamycin congeners. For instance, in the study of a Streptomyces sp. RO-S4 strain, HRMS was instrumental in tentatively identifying new fridamycin-like angucyclines. biorxiv.org By analyzing the accurate mass-to-charge ratio (m/z) of the protonated molecular ions, researchers could deduce the molecular formulas for these related compounds. biorxiv.orgfrontiersin.org
Table 1: HRMS Data for this compound and Selected Congeners biorxiv.orgfrontiersin.org
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Experimental m/z [M+H]⁺ |
| This compound | C₂₅H₂₆O₁₀ | 486.1526 | 485.1 [M-H]⁻ |
| Compound 3 | C₂₇H₂₈O₁₁ | - | - |
| Compound 4 | C₃₀H₃₆O₁₀ | 669.2905 | 669.2903 |
| Cinerulosyl-fridamycin A/B | C₃₁H₃₄O₁₂ | 599.2123 | 599.2124 |
| Rhodinosyl/Amicetosyl-fridamycin A/B | C₃₁H₃₆O₁₂ | 601.2279 | 601.2284 |
| Dehydro-19a | C₃₁H₃₄O₁₁ | 583.2174 | 583.2170 |
| Compound 21 | C₃₇H₄₅O₁₃ | 697.2855 | 697.2861 |
Data sourced from studies on Streptomyces sp. RO-S4 and Actinomadura sp. RB99. biorxiv.orgresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. nih.gov It provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the piecing together of the molecular puzzle. mdpi.comwikipedia.org
¹H NMR Spectroscopy
One-dimensional (1D) ¹H NMR spectra provide initial, crucial information about the structure. emerypharma.com For this compound, the ¹H NMR spectrum confirms the presence of specific proton environments. researchgate.net Analysis of the ¹H NMR data, including chemical shifts, signal multiplicities, and coupling constants, allows for the initial assignment of protons within the molecule. emerypharma.com
2D NMR Spectroscopy
While 1D NMR is powerful, complex molecules like this compound require two-dimensional (2D) NMR experiments for a complete and unambiguous structural assignment. researchgate.netresearchgate.net These experiments reveal correlations between different nuclei, providing information about their connectivity. emerypharma.com
Key 2D NMR techniques used in the study of this compound and its congeners include:
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish spin systems and trace out fragments of the molecule. emerypharma.comgwdg.de
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for connecting different molecular fragments, identifying the positions of substituents on aromatic rings, and determining the linkage points of sugar moieties to the aglycone backbone. researchgate.netgwdg.de
For example, in the structural elucidation of himalomycins A and B, new fridamycin-type antibiotics, detailed analysis of 2D NMR spectra, including HMBC, was crucial. researchgate.netgwdg.de HMBC correlations were used to establish the connectivity of sugar units to the aglycone and to each other. gwdg.de
Table 2: Representative ¹H NMR Data for this compound researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 3.70 | m | |
| H-5' | 3.63 | m | |
| H-4' | 3.45 | dd | 9.0, 6.0 |
| H-1”a | 3.10 | d | 13.0 |
| H-1”b | 3.05 | d | 13.0 |
| H-3”a | 2.47 | d | 15.0 |
| H-3”b | 2.44 | d | 15.0 |
| H-2'a | 2.30 | m | |
| H-2'b | 1.40 | m | |
| H-6' | 1.37 | d | 6.0 |
| 2”-CH₃ | 1.26 | s |
Data reported from analysis in a suitable solvent. researchgate.net
Ultraviolet-Visible Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. mat-cs.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. bbec.ac.inmsu.edu The technique is particularly useful for identifying and characterizing chromophores, which are the parts of a molecule responsible for absorbing light and often for its color. bbec.ac.inresearchgate.net
In the context of this compound and its angucycline congeners, UV-Vis spectroscopy is used to characterize the conjugated π-electron system of the anthraquinone (B42736) core. msu.edu The presence of conjugated double bonds and aromatic rings in these molecules gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. bbec.ac.in
The UV-Vis spectrum of a compound like this compound provides valuable information that can help to:
Confirm the presence of the characteristic angucycline chromophore.
Distinguish between different classes of related compounds. Changes in the substitution pattern or the extent of conjugation in different congeners can lead to shifts in the absorption maxima, providing clues about their structural differences.
Provide preliminary identification. By comparing the UV-Vis spectrum of an unknown compound to those of known fridamycins or other angucyclines, a tentative identification can be made.
While specific λmax values for this compound are not detailed in the provided search results, the general principle is that the conjugated system of the tetracyclic quinone structure results in characteristic absorptions in the UV-visible range. gwdg.demsu.edu
Computational Chemistry Approaches in Structure Elucidation
Computational chemistry has emerged as a powerful partner to experimental techniques in the structural elucidation of complex natural products. riverpublishers.comunt.edu These methods use theoretical principles to model and predict molecular properties, including structure and spectroscopic data. riverpublishers.com
In the context of this compound and its congeners, computational chemistry can be applied in several ways:
Predicting NMR Spectra: For a set of proposed candidate structures, computational methods can predict their ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared to the experimental data. Statistical tools, such as the DP4 probability analysis, can then be used to determine which of the proposed structures is the most likely match to the experimental data, providing a higher degree of confidence in the structural assignment. cam.ac.uk
Conformational Analysis: Molecules like this compound can exist in various three-dimensional shapes or conformations. Computational methods can be used to determine the most stable, low-energy conformations of the molecule. This is crucial for interpreting NMR data, as parameters like coupling constants are dependent on the spatial arrangement of atoms.
Refining Structures: By combining experimental data with computational modeling, researchers can refine the three-dimensional structure of the molecule with greater accuracy. unt.edu
Mechanistic Investigations of Biological Activities
Antidiabetic Activity Mechanisms
Investigations into the antidiabetic potential of Fridamycin A have centered on its effects within adipocyte models, revealing a distinct mechanism of action compared to some conventional antidiabetic drugs. researchgate.netnih.gov
Studies utilizing the 3T3-L1 adipocyte cell line, a standard model for studying glucose metabolism, have shown that this compound effectively stimulates glucose uptake. researchgate.netnih.gov In these experiments, differentiated 3T3-L1 adipocytes were treated with this compound. nih.gov The subsequent increase in glucose absorption was measured using 2-NBDG, a fluorescent glucose probe. nih.gov Treatment with 10 μM this compound resulted in a significant increase in fluorescence intensity within the cells, demonstrating enhanced cellular glucose uptake. nih.gov This effect was observed at concentrations that did not impact cell viability. nih.gov The positive control, rosiglitazone (B1679542) (2 μM), also markedly increased glucose uptake, validating the experimental system. nih.gov
| Compound | Concentration | Observed Effect on Glucose Uptake | Source(s) |
|---|---|---|---|
| This compound | 10 μM | Significantly increased | nih.gov |
| Rosiglitazone (Positive Control) | 2 μM | Markedly increased | nih.gov |
| Control (DMSO) | N/A | Baseline | researchgate.net |
The primary mechanism by which this compound stimulates glucose uptake is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netnih.govnih.gov AMPK is a critical cellular energy sensor that, when activated, enhances insulin (B600854) sensitivity and regulates metabolism. nih.gov Research demonstrated that this compound induces the phosphorylation of AMPK in 3T3-L1 cells. nih.gov Western blot analysis revealed that treatment with 10 μM this compound for three days led to a significant increase in AMPK phosphorylation levels in mature adipocytes. nih.gov This activation of the AMPK pathway is the key signaling event that leads to the observed increase in glucose uptake in the adipocytes. nih.govresearchgate.net
The mechanism of this compound appears to be distinct from that of thiazolidinedione drugs like rosiglitazone. nih.gov Rosiglitazone exerts its antidiabetic effects by acting as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis (fat cell formation). nih.gov In contrast, this compound does not induce adipocyte differentiation, which strongly suggests its mechanism is independent of PPARγ activation. researchgate.netnih.gov This finding indicates that this compound may function as an insulin sensitizer (B1316253) through a PPARγ-independent signaling pathway, a significant departure from the mechanism of rosiglitazone. nih.gov
While it is established that this compound stimulates glucose uptake via the AMPK signaling pathway, its direct molecular target within this cascade remains to be identified. nih.gov Current research has not yet pinpointed the specific protein or enzyme that this compound directly binds to in order to initiate the phosphorylation of AMPK and subsequent effects on glucose homeostasis. nih.gov
| Compound | Assay | Observed Effect on Differentiation | Source(s) |
|---|---|---|---|
| This compound | Oil Red O Staining | No effect on lipid accumulation | researchgate.netnih.gov |
| Rosiglitazone | Oil Red O Staining | Induced adipocyte differentiation | researchgate.netnih.gov |
Antibacterial Activity Mechanisms Against Multidrug-Resistant Pathogens
In addition to its antidiabetic properties, this compound has been noted for its antibacterial activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). researchgate.net However, while its efficacy against these challenging bacteria has been reported, the specific molecular mechanisms underlying this antibacterial action are not yet well-elucidated in the scientific literature. Further research is required to determine the precise cellular targets and pathways that this compound disrupts to exert its bactericidal or bacteriostatic effects against these resistant strains.
Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Currently, there is a lack of specific data in publicly accessible research detailing the efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA). While some studies suggest that this compound exhibits activity against MRSA, quantitative measures such as the Minimum Inhibitory Concentration (MIC) values have not been reported in the available literature.
Efficacy Against Vancomycin-Resistant Enterococci (VRE)
Similar to the case with MRSA, there is a scarcity of specific data on the efficacy of this compound against Vancomycin-Resistant Enterococci (VRE). Although it has been mentioned as having activity against VRE, detailed research findings, including MIC values, are not available in the current body of scientific literature.
Cellular and Molecular Basis of Antimicrobial Action (e.g., Inhibition of Bacterial Growth)
The precise cellular and molecular mechanisms by which this compound may inhibit bacterial growth have not been elucidated in the available research. Investigations have primarily centered on its effects in mammalian cells related to glucose metabolism. The primary mechanism of action identified for this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis. This mechanism has been linked to its potential antidiabetic effects by stimulating glucose uptake in adipocytes. However, how or if this mechanism translates to an antibacterial effect is currently unknown. Further research is required to determine the specific bacterial targets and pathways that this compound may disrupt to inhibit bacterial growth.
Comparative Analysis with Established Antibiotics in Efficacy and Mode of Action
Due to the absence of specific data on the antibacterial efficacy and mode of action of this compound, a direct comparative analysis with established antibiotics is not feasible at this time. To provide a framework for future comparisons, should such data become available, the following tables summarize the efficacy and modes of action of common antibiotics used to treat MRSA and VRE infections.
Table 1: Efficacy of Established Antibiotics Against MRSA
| Antibiotic | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) |
| Vancomycin (B549263) | 1 | 2 |
| Linezolid | 1 | 2 |
| Daptomycin | 0.25 | 0.5 |
| Ceftaroline | 0.25 | 0.5 |
| Tigecycline | 0.12 | 0.25 |
Note: MIC values can vary depending on the specific strains and testing methodologies.
Table 2: Efficacy of Established Antibiotics Against VRE
| Antibiotic | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) |
| Linezolid | 1 | 2 |
| Daptomycin | 2 | 4 |
| Tigecycline | 0.12 | 0.25 |
| Nitrofurantoin | 16 | 32 |
Note: MIC values can vary depending on the species of Enterococcus and the specific vancomycin resistance genotype.
Table 3: Mode of Action of Established Antibiotics
| Antibiotic | Primary Mode of Action |
| Vancomycin | Inhibition of cell wall synthesis |
| Linezolid | Inhibition of protein synthesis |
| Daptomycin | Disruption of cell membrane function |
| Ceftaroline | Inhibition of cell wall synthesis |
| Tigecycline | Inhibition of protein synthesis |
| Nitrofurantoin | Damage to bacterial DNA |
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Fridamycin-Type Glycoside Natural Products
The synthesis of fridamycin-type natural products is a significant challenge, primarily due to the complex, stereochemically rich structures. Key hurdles include the construction of the polycyclic aromatic angucyclinone core and the stereoselective installation of rare deoxysaccharide units. Various strategies have been developed to address these challenges, enabling access to these potent molecules and their analogs.
This stereodivergent strategy hinges on several key chemical transformations: nih.govresearchgate.netrsc.org
Claisen Rearrangement : A thermally promoted Claisen rearrangement is used to install the C-methallyl group onto the anthrarufin core. nih.gov
Sharpless Asymmetric Dihydroxylation : This reaction is critical for establishing the absolute stereochemistry of the molecule. The choice of the Sharpless ligand ((DHQ)₂DPP vs. (DHQD)₂DPP) dictates whether the natural (R)- or unnatural (S)-enantiomer is formed, highlighting the strategy's stereodivergent nature. researchgate.net
Cobalt-Catalyzed Epoxide Carbonylation : A cobalt-catalyzed carbonylation efficiently converts an epoxide intermediate into a β-lactone. nih.govresearchgate.net This β-lactone is a key intermediate that is subsequently hydrolyzed to reveal the β-hydroxy carboxylic acid side chain characteristic of Fridamycin E. nih.gov
The synthesis is completed by hydrolysis of the β-lactone followed by debenzylation to yield the final Fridamycin E product. nih.gov This approach provides access to both enantiomers, which is crucial for probing the stereochemical requirements of biological activity. researchgate.net
| Key Transformation | Purpose in Fridamycin E Synthesis | Reference |
| Claisen Rearrangement | Installs the C-methallyl group on the anthraquinone (B42736) core. | nih.gov |
| Sharpless Asymmetric Dihydroxylation | Establishes the key stereocenter, allowing for a stereodivergent route to both (R) and (S) enantiomers. | researchgate.net |
| Cobalt-Catalyzed Carbonylation | Forms a β-lactone intermediate from an epoxide, facilitating the creation of the tertiary β-hydroxy carboxylic acid side chain. | nih.govresearchgate.net |
| β-Lactone Hydrolysis | Opens the lactone ring to form the final β-hydroxy carboxylic acid moiety. | nih.gov |
A significant breakthrough in the synthesis of complex glycosides like Fridamycin A has been the development of palladium-catalyzed glycosylation reactions. A particularly effective method is the asymmetric hydroalkoxylation of alkoxyallene. nih.govresearchgate.netscispace.com This strategy enables the site-selective and chemoselective introduction of 2,3,6-trideoxyglycosides to the various hydroxyl groups present on the fridamycin aglycone. nih.govscispace.com
This methodology was successfully applied in the total synthesis of this compound and Himalomycin B. nih.govresearchgate.net The palladium catalyst, in conjunction with a specific ligand, facilitates the coupling of an allene (B1206475) donor with the hydroxyl groups on the aglycone. researchgate.net A key advantage of this approach is its ability to control glycosylation at sterically hindered positions, offering a powerful tool for building complex natural products and their analogs. nih.govresearchgate.net The reaction proceeds with a high degree of stereoselectivity, which is governed by the choice of ligand. researchgate.net This method represents a convergent and flexible approach to assembling the final glycoside. nih.gov
Access to rare deoxysaccharides is a prerequisite for the total synthesis of fridamycin-type natural products. Both stereodivergent and convergent strategies have been developed to meet this need.
A stereodivergent approach allows for the synthesis of various stereoisomers from a common starting material. For instance, a ligand-directed, metal-catalyzed asymmetric intermolecular hydroalkoxylation of alkoxyallene, when combined with ring-closing metathesis, provides an atom-efficient pathway to different mono- and disaccharides with controlled anomeric configuration. nih.gov This flexibility is invaluable for creating a library of sugar moieties for SAR studies. The synthesis of Fridamycin E also employed a stereodivergent strategy where the selection of the Sharpless dihydroxylation ligand determined the final stereochemistry. researchgate.net
A convergent strategy involves the separate synthesis of key fragments—the aglycone and the saccharide—which are then coupled together in a late-stage step. The palladium-catalyzed glycosylation is a prime example of a convergent approach, where a fully formed deoxysaccharide unit (as an alkoxyallene) is joined to the Fridamycin E core. nih.govresearchgate.net This strategy is highly efficient as it allows for the optimization of the synthesis of each component separately before the crucial coupling reaction.
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives is primarily guided by the goal of understanding and potentially improving its biological activity. Synthetic strategies are often developed to allow for the creation of a range of analogs where specific parts of the molecule, such as the sugar units or the aglycone core, are systematically modified.
The development of flexible synthetic routes, like the palladium-catalyzed glycosylation, is central to these efforts. researchgate.net This methodology allows chemists to attach different or modified deoxysaccharide units to various hydroxyl positions on the aglycone. nih.govresearchgate.net For example, the total synthesis of himalomycin B and a C₄′-epi derivative of amicenomycin B demonstrates the power of this approach to generate structurally related natural products and non-natural analogs. nih.govresearchgate.net By synthesizing these derivatives, researchers can probe the importance of the specific sugar structure and its point of attachment to the aglycone.
The design principles often involve:
Varying the Glycosidic Component : Synthesizing analogs with different sugar units (e.g., epimers or different deoxysaccharides) to determine the optimal carbohydrate structure for bioactivity.
Modifying the Aglycone : Making targeted changes to the angucycline core to assess the contribution of its functional groups.
Altering Stereochemistry : The ability to produce both natural and unnatural enantiomers, as demonstrated in the synthesis of Fridamycin E, is a key design strategy to test the stereochemical requirements of the biological target. researchgate.net
These synthetic endeavors provide the essential chemical tools for a detailed exploration of the molecule's structure-activity relationship.
Structure-Activity Relationship (SAR) Studies of Synthetic Analogs
Structure-activity relationship (SAR) studies are crucial for identifying the structural features of a molecule that are essential for its biological effects. For the fridamycin family, SAR studies have provided key insights into the chemical requirements for their antibacterial activity.
A foundational SAR finding comes from the comparative study of the enantiomers of Fridamycin E. The natural (R)-enantiomer exhibits significant antibacterial activity against a Gram-(+)-like imp strain of E. coli (MIC = 8 μM), whereas the unnatural (S)-enantiomer is significantly less active. nih.govresearchgate.netrsc.org This demonstrates a strict stereochemical requirement at the tertiary alcohol of the side chain for antibacterial efficacy.
Further SAR exploration is enabled by the synthesis of various analogs. The ability to create different glycosides of the fridamycin core allows for systematic investigation into how the sugar moiety influences activity. Key questions addressed by these synthetic analogs include:
The importance of the number of sugar units.
The effect of the specific type of deoxysaccharide.
The influence of the stereochemistry of the glycosidic linkages.
While detailed SAR data for a wide range of this compound analogs is still emerging, the synthetic strategies now in place provide a powerful platform for these investigations. By generating and testing a diverse library of analogs, a comprehensive understanding of the fridamycin pharmacophore can be developed, potentially leading to the design of new agents with improved potency and selectivity.
| Compound/Analog Feature | Activity Observation | Implication for SAR | Reference |
| (R)-Fridamycin E (Natural) | Significant antibacterial activity (MIC = 8 μM against E. coli imp strain). | The natural (R) configuration of the β-hydroxy carboxylic acid side chain is crucial for activity. | nih.govresearchgate.netrsc.org |
| (S)-Fridamycin E (Unnatural) | Substantially reduced antibacterial activity compared to the (R)-enantiomer. | The stereochemistry at C-12 is a key determinant of bioactivity. | rsc.org |
| Glycosylated Analogs (e.g., Himalomycin B) | Successful synthesis allows for comparative bioactivity testing. | The nature and attachment of the deoxysaccharide moiety are expected to significantly modulate biological activity. | nih.govresearchgate.net |
Derivatives and Congeners of Fridamycin a
Isolation and Structural Characterization of Naturally Occurring Analogs
The fridamycin family includes several naturally occurring analogs that have been isolated from various microbial sources, primarily from the genus Streptomyces. Their structures have been elucidated using a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR).
Fridamycin D is a known analog of Fridamycin A. It has been isolated from multiple actinomycete strains, including the marine-derived Streptomyces sp. isolate B6921 and the termite-associated Streptomyces lannensis BYF-106. gwdg.denih.govasm.org It was also obtained from a mutant of Streptomyces lusitanus SCSIO LR32. nih.gov Structural analysis confirmed that Fridamycin D possesses the same tricyclic aglycone skeleton as this compound, known as fridamycin E. gwdg.de The structure was determined through detailed NMR analysis and comparison with related compounds. gwdg.deresearchgate.net Like its congeners, it is a C-glycoside of the fridamycin E skeleton. gwdg.de
Himalomycin A and B are novel antibiotics belonging to the fridamycin group. They were first isolated from the culture broth of the marine Streptomyces sp. isolate B6921, the same strain that produces Fridamycin D. gwdg.denih.govresearchgate.net The structures of Himalomycin A and B were established by comparing their NMR data with those of Fridamycin D and through detailed analysis of mass spectrometry and 1D/2D NMR spectra. gwdg.deresearchgate.net Both compounds share the common fridamycin E aglycone core but differ in their glycosylation patterns. gwdg.de
The key structural differences between Fridamycin D, Himalomycin A, and Himalomycin B lie in the sugar moieties attached to the aglycone.
| Compound | Aglycone Core | Glycosylation Moiety 1 | Glycosylation Moiety 2 |
| Fridamycin D | Fridamycin E | L-cinerulosyl | L-cinerulosyl |
| Himalomycin A | Fridamycin E | L-cinerulosyl | L-amicetosyl-L-rhodinosyl |
| Himalomycin B | Fridamycin E | L-amicetosyl | L-amicetosyl-L-rhodinosyl |
| Data sourced from Maskey et al., 2003. gwdg.de |
Fridamycin E is the fundamental aglycone core of the fridamycin family of C-glycoside antibiotics. gwdg.denih.gov It was first isolated from a mutant strain of Streptomyces parvulus. nih.gov Biosynthetically, Fridamycin E is considered the precursor to more complex O- and C-glycosylated angucyclines like this compound and D. nih.gov Its structure represents the simplest member of this specific angucycline subgroup, consisting of a rearranged tricyclic framework derived from the more common tetracyclic angucycline core. nih.govnih.gov The isolation of this core structure supports the existence of a biosynthetic pathway involving C-glycosylation of this specific aglycone. nih.gov
Research into various Streptomyces strains has uncovered a range of other fridamycin-like structures. A study of Streptomyces sp. RO-S4, isolated from Bejaia Bay, Algeria, revealed numerous novel angucyclines that all possessed fridamycin-like aglycones. nih.govnih.govresearchgate.net Some of these compounds featured a lactonized D-ring, a structural modification analogous to that seen in urdamycin L. nih.govresearchgate.netbiorxiv.org
Further investigation using molecular networking has annotated other related structures, including:
Grincamycins: Several grincamycin derivatives, such as grincamycin N, have been isolated alongside fridamycin D from Streptomyces lannensis BYF-106. nih.gov Other studies on Streptomyces lusitanus identified grincamycins B, C, D, and K, all of which are built upon the tricyclic fridamycin E aglycone. nih.gov
Vineomycinone B2: This compound, also known as this compound, was isolated from Streptomyces sp. MC16. acs.org
Modified Glycosides: Novel derivatives such as cinerulosyl-fridamycin A/B and rhodinosyl-/amicetosyl-fridamycin A/B have been putatively identified, highlighting the variability in sugar attachments. biorxiv.org
Biosynthetic Relationships Among Fridamycin-Type Angucyclines
The biosynthesis of fridamycin-type angucyclines is a complex process centered around the formation of the characteristic tricyclic aglycone, Fridamycin E. nih.gov Genomic and metabolic studies have identified biosynthetic gene clusters (BGCs) responsible for producing these compounds. nih.govnih.govresearchgate.net
Two main biosynthetic pathways have been proposed:
A tetracyclic angucycline intermediate is formed first and then enzymatically converted into the tricyclic fridamycin structure. nih.gov
The tricyclic aglycone, Fridamycin E, is generated first and subsequently undergoes glycosylation. nih.gov
Studies on Streptomyces sp. RO-S4 and Streptomyces sp. CZN-748, which both primarily produce these "open" tricyclic structures, suggest that the ring-opening process may be linked to the specific functions of enzymes within their BGCs. nih.govresearchgate.net Hypotheses point to a possible uncoupling between the activities of certain enzymes, such as GcnE and GcnM homologs, which leads to the formation of the tricyclic core instead of the more common tetracyclic angucyclines. nih.govnih.govresearchgate.net
The subsequent diversity of the fridamycin family is generated by glycosyltransferase enzymes. Specific genes, such as gcnG1, gcnG2, and gcnG3 from the grincamycin (gcn) BGC, have been shown to be responsible for the sequential attachment of various deoxysugar units to the Fridamycin E core, leading to the formation of compounds like this compound, fridamycin D, and the grincamycins. nih.govresearchgate.net
Comparative Biological Activities and Mechanistic Diversities of Derivatives
The structural variations among fridamycin derivatives directly influence their biological activity profiles.
Antibacterial Activity: Fridamycin D, Himalomycin A, and Himalomycin B exhibit strong and comparable antibacterial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. gwdg.de Fridamycin D, isolated from S. lannensis, also showed broad-spectrum activity against methicillin-resistant S. aureus (MRSA) and Pseudomonas syringae pv. actinidae. nih.govnih.gov The aglycone core, Fridamycin E, is significantly more active in its natural (R)-enantiomeric form against a Gram-positive-like E. coli mutant compared to its unnatural (S)-enantiomer, suggesting that the stereochemistry of the core is crucial for its activity. nih.gov The lack of activity against wild-type E. coli points to poor cell wall permeability for the aglycone alone. nih.gov
Anticancer and Antiproliferative Activity: While early reports focused on the antibiotic properties of Fridamycin D and Himalomycins, structurally analogous compounds like the vineomycins have demonstrated antitumor activity. mdpi.com Vineomycinone B2 (this compound) displayed moderate inhibitory effects against human epidermoid carcinoma (A431), lung carcinoma (A549), and cervical cancer (HeLa) cell lines. acs.org Interestingly, the addition of an N-acetylcysteine residue to the structure weakened this antiproliferative activity. acs.org
Other Biological Activities: this compound has been identified as having antidiabetic potential. nih.govbiosynth.com It stimulates glucose uptake in adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net Notably, this action occurs without inducing adipogenesis (the formation of fat cells), which distinguishes it from some conventional antidiabetic drugs and suggests a lower risk of side effects like weight gain. researchgate.net
| Compound | Biological Activity | Target/Cell Line | Reported Potency (IC50 / MIC) |
| This compound (Vineomycinone B2) | Antiproliferative | A431, A549, HeLa cells | IC50: 18.5 - 59.0 µM acs.org |
| Antidiabetic | 3T3-L1 adipocytes | Stimulates glucose uptake researchgate.net | |
| Fridamycin D | Antibacterial | S. aureus, MRSA, P. syringae | Broad-spectrum activity nih.govnih.gov |
| Himalomycin A & B | Antibacterial | B. subtilis, S. aureus, E. coli | Strong activity, comparable to Fridamycin D gwdg.de |
| (R)-Fridamycin E | Antibacterial | Gram-(+)-like E. coli imp mutant | 8 µM nih.gov |
| (S)-Fridamycin E | Antibacterial | Gram-(+)-like E. coli imp mutant | 64 µM nih.gov |
| This table summarizes findings from multiple research sources. gwdg.denih.govnih.govacs.orgnih.govresearchgate.net |
Biotechnological Production and Metabolic Engineering
Optimization of Fermentation Parameters for Enhanced Yields
The biosynthesis of secondary metabolites like Fridamycin A is profoundly influenced by the physicochemical environment of the fermentation process. Key parameters such as nutrient composition, pH, temperature, aeration, and agitation must be meticulously controlled to maximize product titers. isomerase.comhilarispublisher.com The optimization of these factors can lead to significant improvements in yield and process robustness. isomerase.com
Systematic approaches, including statistical methods like Plackett-Burman design and Response Surface Methodology (RSM), have been successfully employed to enhance the production of complex antibiotics. For instance, in the case of Fredericamycin A, a closely related angucycline, optimization of nine fermentation medium components led to a substantial increase in production. researchgate.net The study identified soluble starch, glucose, and KH2PO4 as significant factors, and through RSM, a 3-fold increase in Fredericamycin A titer was achieved, reaching 679.5 ± 15.8 mg/L. researchgate.net Similarly, for other Streptomyces species, optimizing parameters such as glucose concentration, yeast extract levels, pH, and incubation temperature has resulted in enhancements of antibiotic activity by over 50%. researchgate.netnih.gov
Key fermentation parameters and their optimized values for the production of related antibiotics in Streptomyces are summarized below.
| Parameter | Optimized Value/Range | Organism/Product | Reference |
| Carbon Source | 3% Soluble Starch | Streptomyces yanglinensis (Antifungal Substance) | frontiersin.org |
| 2% Glycerol (B35011) | Streptomyces rochei (Antimicrobial Metabolites) | scispace.comresearchgate.net | |
| Nitrogen Source | 1% Peptone | Streptomyces rochei (Antimicrobial Metabolites) | scispace.comresearchgate.net |
| pH | 6.46 - 8.36 | Streptomyces sp. / S. yanglinensis | researchgate.netnih.govfrontiersin.org |
| Temperature | 26°C - 32°C | Streptomyces sp. / S. rochei | researchgate.netscispace.comresearchgate.net |
| Aeration Rate | 0.75 vvm | Streptomyces yanglinensis | frontiersin.orgnih.gov |
| Agitation Speed | 200 rpm | Streptomyces yanglinensis | frontiersin.orgnih.gov |
| Incubation Time | 72 - 134 hours | S. yanglinensis / Streptomyces sp. | researchgate.netnih.gov |
These studies underscore the critical importance of a well-defined fermentation process. Higher aeration rates can increase dissolved oxygen concentration, while optimal temperature and pH are crucial for enzymatic activities within the biosynthetic pathway. nih.govmdpi.com The duration of fermentation is also a key factor, as prolonged incubation can sometimes lead to a decline in product yield. nih.gov
Genetic Engineering of Producer Strains for Improved Biosynthesis
While fermentation optimization provides a significant boost in yield, the genetic makeup of the producer strain ultimately defines its biosynthetic potential. Metabolic engineering offers powerful tools to rationally modify microbial genomes to enhance the production of desired compounds like this compound. nrfhh.comfrontiersin.org
A promising strategy in metabolic engineering is the creation of "super-hosts" or "chassis strains." researchgate.net These are genetically engineered microorganisms that have been stripped of non-essential genes and native secondary metabolite pathways, which might compete for precursors and energy with the pathway of interest. researchgate.netnih.gov Streptomyces species, being prolific producers of secondary metabolites, are prime candidates for developing such chassis strains. frontiersin.org
For example, Streptomyces albus J1074 and its derivatives are widely used as hosts for the heterologous production of complex natural products. researchgate.netfrontiersin.org The deletion of endogenous biosynthetic gene clusters (BGCs) in these strains has been shown to result in "cleaner" metabolic backgrounds and improved production of heterologous compounds. researchgate.net In one instance, a mutant of S. albus with deletions of several native BGCs showed an approximately 2-fold higher production of five different heterologous metabolites compared to the parent strain. researchgate.net Similarly, deleting 10 endogenous antibiotic-encoding clusters in Streptomyces lividans led to a 4.5-fold increase in the production of a heterologously expressed antibiotic. researchgate.net
The rationale behind removing endogenous BGCs is to redirect the flow of primary metabolites, such as acetyl-CoA and malonyl-CoA, towards the biosynthesis of the target compound, in this case, this compound. nih.govresearchgate.net The genomes of Streptomyces are rich in BGCs, many of which are "silent" or cryptic under standard laboratory conditions but can still divert resources. frontiersin.orgmdpi.com
The process involves identifying non-essential BGCs and other dispensable genomic regions using computational tools like antiSMASH and databases of essential genes. nih.gov Subsequently, targeted gene deletion techniques, often based on homologous recombination, are employed to remove these clusters. jmicrobiol.or.kr Studies have demonstrated that the sequential deletion of multiple BGCs can lead to strains with improved growth characteristics and enhanced capacity for producing both native and heterologous antibiotics. researchgate.net For example, the deletion of the matAB gene cluster in Streptomyces coelicolor M1152, which is involved in mycelial aggregation, resulted in improved biomass accumulation and a higher titer of anthracyclinones. nih.gov
Heterologous Expression of Fridamycin Biosynthetic Gene Clusters for Pathway Engineering and Diversification
Heterologous expression, which involves transferring the entire BGC for a specific natural product into a well-characterized and genetically tractable host, is a cornerstone of modern natural product biotechnology. uni-tuebingen.dejmb.or.kr This strategy is particularly valuable for activating silent BGCs, improving titers of compounds produced at low levels in their native hosts, and creating novel analogues through pathway engineering. mdpi.comjmb.or.kr
The BGC for this compound, being a type II polyketide synthase (PKS) pathway, is a suitable candidate for such an approach. mdpi.commdpi.com The angucycline family, to which this compound belongs, has been a frequent target for heterologous expression studies. mdpi.com By expressing the Fridamycin BGC in an optimized super-host like Streptomyces albus, it is possible to bypass the regulatory bottlenecks present in the original producer and achieve higher yields. researchgate.netmdpi.com
Furthermore, heterologous expression opens the door for combinatorial biosynthesis and pathway diversification. google.comgoogle.com By expressing the Fridamycin BGC in different host strains, novel derivatives can be generated due to the unique metabolic environment and enzymatic machinery of each host. rsc.org For instance, the heterologous expression of the berninamycin BGC in S. albus J1074 resulted in the production of new, linearized analogues that were not observed in other Streptomyces hosts. rsc.org Similarly, expressing the spi gene cluster from a marine Streptomyces in S. albus J1074 led to the production of six angucycline derivatives, demonstrating the host's capacity to modify the final products. mdpi.com This approach allows for the generation of a library of Fridamycin-related compounds, which can be screened for improved bioactivity or other desirable properties.
Mechanisms of Microbial Resistance and Evasion to Angucycline Antibiotics
Analysis of Bacterial Resistance Strategies Against Angucycline Antibiotics (General)
Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to survive exposure to antibacterial agents, including angucyclines. nih.gov These strategies can be broadly categorized into four main groups: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell. nih.govmicronbrane.com These resistance mechanisms can be intrinsic, meaning they are a natural characteristic of the bacterium, or acquired through genetic mutations or the transfer of resistance genes from other bacteria. nih.govreactgroup.org
One of the first lines of defense for bacteria is to prevent the antibiotic from reaching its intracellular target. reactgroup.org This is particularly effective in Gram-negative bacteria, which possess a protective outer membrane that acts as a permeability barrier. mdpi.commdpi.com This outer membrane can restrict the entry of various compounds, including antibiotics. mdpi.com
Bacteria can further limit drug uptake by:
Reducing the number of porins: Porins are protein channels in the outer membrane that allow the passage of hydrophilic molecules. nih.govmdpi.com A decrease in the number of these channels can significantly reduce the influx of antibiotics like certain β-lactams, fluoroquinolones, and tetracyclines. mdpi.com
Altering porin selectivity: Mutations can change the structure of porin channels, making them less permeable to specific antibiotics. nih.gov
Biofilm formation: Bacteria within a biofilm are encased in a protective matrix that can physically impede the penetration of antibiotics. micronbrane.com
Many antibiotics function by binding to specific molecular targets within the bacterial cell, thereby inhibiting essential processes. Bacteria can develop resistance by altering these targets, which prevents the antibiotic from binding effectively. crstoday.com This can occur through spontaneous mutations in the genes encoding the target proteins or by acquiring genes that modify the target. mdpi.comresearchgate.net
Common examples of target modification include:
Ribosomal alteration: Changes in the ribosome, the site of protein synthesis, can confer resistance to antibiotics that target this machinery, such as macrolides and tetracyclines. mdpi.com This is often achieved through methylation of the ribosomal RNA (rRNA). mdpi.com
DNA gyrase and topoisomerase IV modification: These enzymes are crucial for DNA replication and are the targets of fluoroquinolone antibiotics. mdpi.commdpi.com Mutations in the genes encoding these enzymes can prevent the binding of fluoroquinolones, leading to resistance. mdpi.com
Penicillin-binding protein (PBP) alteration: Methicillin-resistant Staphylococcus aureus (MRSA) provides a classic example of target modification. MRSA produces an altered PBP (PBP2a) that has a low affinity for β-lactam antibiotics, rendering them ineffective. micronbrane.comreactgroup.org
A prevalent resistance strategy involves the production of enzymes that chemically modify or destroy the antibiotic molecule, rendering it harmless. micronbrane.comnih.gov These enzymes are often encoded by genes located on mobile genetic elements like plasmids, facilitating their spread among bacteria. mdpi.com
Key examples of drug-inactivating enzymes include:
β-lactamases: These enzymes hydrolyze the β-lactam ring, a core structural component of penicillin and cephalosporin (B10832234) antibiotics, inactivating the drug. nih.govreactgroup.org
Aminoglycoside-modifying enzymes: This family of enzymes can add chemical groups (acetylation, phosphorylation, or adenylation) to aminoglycoside antibiotics, preventing them from binding to their ribosomal target. mdpi.comwikipedia.org
Chloramphenicol acetyltransferases (CATs): These enzymes acetylate chloramphenicol, a modification that blocks its interaction with the ribosome. nih.gov
Bacteria can actively expel antibiotics from the cell using transport proteins called efflux pumps. reactgroup.orgwikipedia.org These pumps are embedded in the cell membrane and use energy to transport a wide range of substrates, including various classes of antibiotics, out of the cytoplasm. wikipedia.orggardp.org Overexpression of these pumps can lead to high levels of resistance by maintaining a low intracellular concentration of the antibiotic. frontiersin.org Efflux pumps are a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria and can contribute to multidrug resistance (MDR), where a single bacterium is resistant to multiple antibiotics. wikipedia.orgfrontiersin.org
| Resistance Mechanism | Description | Examples of Affected Antibiotic Classes |
| Limiting Drug Uptake | Reducing the entry of antibiotics into the bacterial cell. reactgroup.org | β-lactams, Fluoroquinolones, Tetracyclines mdpi.com |
| Target Modification | Altering the molecular target of the antibiotic to prevent binding. crstoday.com | Macrolides, Tetracyclines, Fluoroquinolones, β-lactams reactgroup.orgmdpi.commdpi.com |
| Drug Inactivation | Enzymatic destruction or modification of the antibiotic molecule. micronbrane.com | Penicillins, Cephalosporins, Aminoglycosides, Chloramphenicol nih.govmdpi.comnih.gov |
| Active Efflux | Pumping the antibiotic out of the bacterial cell. wikipedia.org | Macrolides, Tetracyclines, Fluoroquinolones srce.hr |
Investigation of Fridamycin A's Potential to Circumvent Existing Resistance Mechanisms in Pathogens
This compound, an angucycline antibiotic, has demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net This suggests that this compound may be able to circumvent some of the common resistance mechanisms that render other antibiotics ineffective.
One study reported the isolation of this compound from a marine-derived Streptomyces species, which exhibited inhibitory activity against a multidrug-resistant Staphylococcus aureus (MRSA) strain. mdpi.com The minimum inhibitory concentration (MIC) of this compound against this MRSA strain was determined to be 500 μg/mL. mdpi.com While this MIC value is relatively high, the activity against a resistant strain is noteworthy. Another study also highlighted this compound's activity against MRSA. researchgate.net
The ability of this compound to act on resistant pathogens could be attributed to several factors. It may have a novel target that is not affected by existing resistance mutations. Alternatively, it might be a poor substrate for the efflux pumps or inactivating enzymes that commonly confer resistance to other antibiotics. The angucyclinone core of this compound might also play a role in overcoming resistance; for instance, some angucyclinones have been shown to inhibit the Cfr enzyme, which confers resistance to several classes of ribosome-targeting antibiotics. asm.org Further research is needed to elucidate the precise mechanisms by which this compound exerts its activity against resistant bacteria and to determine its potential to bypass well-established resistance pathways.
Identification of Novel Resistance Determinants Evolved Against this compound (Hypothetical)
While this compound shows promise, it is inevitable that bacteria will eventually develop resistance to it with increased exposure. The evolution of resistance is a natural process driven by selective pressure. youtube.com Hypothetically, novel resistance determinants could emerge through several mechanisms.
One plausible scenario involves mutations in the gene encoding the cellular target of this compound. If this compound, like other angucyclines, interacts with a specific protein or enzyme, mutations altering the binding site could reduce the drug's efficacy. The exact nature of this target is crucial for predicting how resistance might evolve.
Another potential mechanism is the emergence of novel efflux pumps or the adaptation of existing ones to recognize and expel this compound. Bacteria possess a remarkable ability to acquire new genes through horizontal gene transfer, including genes encoding efflux pumps. wikipedia.org A bacterium could acquire a new pump or mutations in an existing pump's regulatory or structural genes could lead to its overexpression or altered substrate specificity, enabling it to transport this compound out of the cell.
Furthermore, bacteria could develop enzymes capable of modifying and inactivating this compound. While no such enzymes are currently known, the vast enzymatic repertoire of microorganisms suggests that enzymes capable of, for instance, glycosylating, phosphorylating, or cleaving the this compound molecule could evolve over time. The genes for such novel enzymes could arise from mutations in existing genes or be acquired from other organisms in the environment. internationalscholarsjournals.com
Finally, a less direct but possible mechanism could involve alterations in the bacterium's metabolic pathways. If this compound's antibacterial effect is dependent on a specific metabolic state of the cell, bacteria could evolve to bypass this vulnerability. For example, some bacteria can circumvent the action of metabolic inhibitors by acquiring the essential product from their environment. youtube.com
Future Research Directions and Translational Perspectives
Advanced Mechanistic Characterization of Fridamycin A Bioactivity
This compound has demonstrated notable bioactivity, particularly in its potential as an antidiabetic agent. Research has shown that it stimulates glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govresearchgate.netresearchgate.netnih.gov This activation occurs without inducing adipogenesis, the formation of fat cells, which is a significant advantage over some conventional antidiabetic drugs like rosiglitazone (B1679542) that promote weight gain. nih.govresearchgate.netnih.gov The mechanism of this compound is distinct from that of rosiglitazone, which functions through the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov This suggests this compound acts as an insulin (B600854) sensitizer (B1316253) via a PPARγ-independent pathway. nih.gov
However, the direct molecular target of this compound that initiates this cascade remains to be identified. nih.gov Future research must focus on pinpointing this primary target to fully comprehend its mode of action. Advanced mechanistic studies are required to move beyond the current understanding. Computational studies have begun to explore potential interactions, with one molecular docking study suggesting that this compound may interact with the MurF protein of Acinetobacter baumannii, indicating a possible antibacterial mechanism. frontiersin.org Further experimental validation is necessary to confirm such in silico predictions and to comprehensively map the downstream effects following target engagement. Elucidating these precise molecular interactions is a critical step toward the rational design of more potent and selective derivatives.
Exploration of Novel Fridamycin-Related Compounds from Underexplored Microbial Sources
This compound is a product of microbial biosynthesis, specifically from actinomycetes like Actinomadura and Streptomyces species. nih.govmdpi.com The discovery of novel this compound analogs and other related angucyclines hinges on the exploration of unique and underexplored microbial habitats, which harbor immense, untapped biosynthetic potential. nih.govmdpi.com
Recent research has successfully identified novel angucyclines from several such environments:
Insect-Associated Microbes: The initial isolation of this compound from Actinomadura sp. RB99, found on a fungus-growing termite (Macrotermes natalensis), highlights insects as a rich source of novel bioactive compounds. nih.govnih.govresearchgate.netscielo.org.za
Marine Sediments: Marine environments are increasingly recognized as a frontier for natural product discovery. A Streptomyces sp. strain from the polluted waters of Bejaia Bay, Algeria, was found to produce a variety of new fridamycin-like angucyclines. nih.gov Similarly, a new salt-tolerant Streptomyces sp. DSD011 isolated from marine sediments in the Philippines was shown to produce this compound and D. mdpi.comresearchgate.net
Freshwater Ecosystems: Even common freshwater snails (Physa acuta) have been identified as a reservoir for antibiotic-producing actinomycetes, with one study isolating a novel Streptomyces species that produces emycin A, an angucycline-like compound. mdpi.comresearchgate.net
These discoveries underscore the importance of bioprospecting in diverse and often overlooked ecological niches. The continued investigation of these habitats, combined with modern metabolomic and genomic screening techniques, is expected to yield a wealth of new fridamycin-related structures with potentially unique biological activities. nih.govscielo.org.za
| Source Organism/Environment | Isolated Compound(s) | Significance | Reference(s) |
| Actinomadura sp. RB99 (from fungus-growing termite) | This compound, Natalenamides A-C | Highlights insect-associated microbes as a source of novel polyketides and peptides. | nih.govnih.govscielo.org.za |
| Streptomyces sp. RO-S4 (from marine sediment, Algeria) | Novel fridamycin-like angucyclines | Demonstrates that polluted marine environments can harbor microbes producing new bioactive compounds. | nih.govfrontiersin.org |
| Streptomyces sp. DSD011 (from marine sediment, Philippines) | This compound, Fridamycin D | Identifies new salt-tolerant Streptomyces species as producers of angucyclines. | mdpi.comresearchgate.net |
| Streptomyces sp. 7NS3 (from freshwater snail Physa acuta) | Emycin A (angucycline-like) | Establishes freshwater invertebrates as an underexplored reservoir for antibiotic producers. | mdpi.comresearchgate.net |
Application of Synthetic Biology for Pathway Engineering and Structural Diversification
The biosynthesis of this compound and other angucyclines is governed by type II polyketide synthase (PKS) gene clusters. nih.govresearchgate.netresearchgate.netnih.gov These complex genetic pathways present a prime opportunity for manipulation using the tools of synthetic biology and metabolic engineering. Such approaches can be used to generate novel, "unnatural" derivatives of this compound with potentially improved properties. researchgate.netmdpi.comsciepublish.com
Key strategies in this area include:
Heterologous Expression: The biosynthetic gene cluster (BGC) for an angucycline can be cloned and transferred into a more genetically tractable and high-producing host strain, such as Streptomyces albus or Streptomyces coelicolor. mdpi.comfrontiersin.orgjmb.or.kr This not only can increase the yield but also may lead to the production of new analogs due to the different metabolic background of the host. mdpi.com
Pathway Engineering: By modifying the genes within the BGC, researchers can alter the final structure of the polyketide. This can involve inactivating or introducing genes for tailoring enzymes (e.g., oxidoreductases, glycosyltransferases, cyclases) that modify the core angucycline scaffold. rsc.orgcore.ac.uknih.gov The promiscuity of some of these enzymes allows them to act on different substrates, leading to a diverse array of new compounds from a single engineered pathway. researchgate.net
Combinatorial Biosynthesis: This approach involves mixing and matching PKS genes and tailoring enzymes from different angucycline pathways to create hybrid clusters that can generate entirely new structures. core.ac.uknih.gov
These genetic engineering techniques provide a powerful platform for the targeted diversification of the fridamycin scaffold, enabling the creation of libraries of novel compounds for biological screening. mdpi.comsciepublish.com
Development of High-Throughput Screening Assays for Target Identification and Validation
A major bottleneck in the development of natural products like this compound is the identification of their precise molecular target(s). nih.gov High-throughput screening (HTS) offers a powerful solution, enabling the rapid testing of compounds against large libraries of potential targets or in cell-based models to observe a phenotypic effect. nih.govmdpi.comresearchgate.net
Future development in this area should focus on:
Target-Based HTS: Once a potential target is hypothesized (e.g., from genetic studies or in silico modeling), HTS assays can be designed to directly measure the binding or inhibition of the target protein by this compound. researchgate.netmdpi.com This provides direct evidence of a molecular interaction.
Cell-Based and Phenotypic HTS: These assays screen for a specific cellular outcome, such as the inhibition of cancer cell growth or the stimulation of glucose uptake. mdpi.combiosynth.com Modern high-content screening (HCS), which uses automated microscopy and image analysis, can provide detailed phenotypic fingerprints, offering clues about the mechanism of action. pnas.org
Integrated 'Omics' Approaches: A promising strategy involves integrating HTS with metabolomics and molecular networking. nih.govpnas.org This allows researchers to screen complex mixtures from microbial extracts, simultaneously identifying the bioactive component (like a novel fridamycin analog) and its biological signature, thereby accelerating the link between compound and function. nih.govfrontiersin.orgpnas.org
Target Validation: Following the identification of a "hit" from an HTS campaign, rigorous target validation is essential. sitoolsbiotech.com This involves using techniques like RNA interference (RNAi) or CRISPR-based gene editing to confirm that modulating the identified target protein replicates the effect of the compound. sitoolsbiotech.comnumberanalytics.com Genetic approaches, such as screening for resistance mutations, can also definitively link a compound to its target. nih.gov
Q & A
Q. Experimental framework :
Bioactivity assays :
- Antibacterial testing : Use Gram-positive bacteria (e.g., Staphylococcus aureus) to assess MIC values .
- Phytotoxicity assays : Test inhibition of potato tuber sprouting (e.g., 50% reduction at 10 μg/mL) .
Comparative metabolomics : Compare gene clusters (e.g., pga cluster in Streptomyces spp.) and secondary metabolites in antibiotic vs. phytotoxin-producing strains .
Mechanistic studies : Evaluate whether phytotoxicity arises from ROS generation or interference with plant hormone pathways .
Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Q. Methodological recommendations :
- Replicate under standardized conditions : Control variables like microbial strain (e.g., Streptomyces turgidiscabies vs. S. scabies), growth media, and assay protocols .
- Meta-analysis : Pool data from independent studies (e.g., bioactivity, NMR shifts) to identify outliers or context-dependent effects .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., Fridamycin E vs. H) to isolate functional groups responsible for divergent activities .
Advanced: What strategies are effective for elucidating this compound’s biosynthesis pathway?
Q. Approaches include :
- Genome mining : Use tools like antiSMASH to identify cryptic gene clusters (e.g., pga cluster in Streptomyces sp. PGA64) .
- Heterologous expression : Clone candidate clusters into model hosts (e.g., S. coelicolor) to validate biosynthetic steps .
- Isotope labeling : Trace -acetate incorporation into the anthraquinone core to map polyketide synthase (PKS) activity .
Advanced: How to optimize the isolation of this compound from microbial cultures?
Q. Protocol refinement :
Bioassay-guided fractionation : Use glucose uptake inhibition or AMPK activation as screening metrics .
Chromatography :
- HPLC-DAD : Monitor at 232, 253, and 294 nm for Fridamycin analogs .
- Reverse-phase C18 columns : Elute with MeOH/HO gradients (0.1% formic acid) to enhance resolution .
Metabolomic profiling : Combine LC-MS with GNPS libraries to dereplicate known compounds .
Advanced: What statistical and reporting standards should be applied when publishing this compound research?
Q. Guidelines :
- Data precision : Report numerical values to ≤3 significant figures (e.g., IC = 1.2 μM, not 1.234 μM) .
- Reproducibility : Include raw NMR spectra, HR-ESIMS data, and strain deposition codes (e.g., GenBank accession numbers) .
- Ethical reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
